molecular formula C10H17ClN4O B6275189 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride CAS No. 2089277-09-6

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride

Cat. No.: B6275189
CAS No.: 2089277-09-6
M. Wt: 244.7
InChI Key:
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Description

“N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride” is a chemical compound with the CAS Number: 2089277-09-6 . It has a molecular weight of 244.72 . The IUPAC name for this compound is N-(3-(piperidin-3-yl)-1H-pyrazol-4-yl)acetamide hydrochloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The salt data for this compound is Cl .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their importance in drug design . The development of new synthesis methods and the discovery of new biological applications are potential future directions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride involves the reaction of piperidine, 3,5-dimethyl-1H-pyrazole, and acetic anhydride to form N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "3,5-dimethyl-1H-pyrazole", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydroxide to form N-(3-piperidinyl)pyrazole.", "Step 2: N-(3-piperidinyl)pyrazole is then reacted with acetic anhydride to form N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide.", "Step 3: N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

2089277-09-6

Molecular Formula

C10H17ClN4O

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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